D-(+)-Vesamicol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

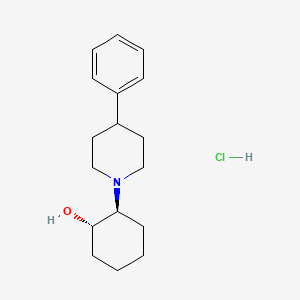

D-(+)-Vesamicol hydrochloride: is a potent inhibitor of acetylcholine transport into synaptic vesicles in cholinergic nerve terminals. It is the less active enantiomer of vesamicol and is used primarily in scientific research to study cholinergic systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of D-(+)-Vesamicol hydrochloride involves the preparation of vesamicol analogs. One common method includes the reaction of 4-phenylpiperidine with cyclohexanone under specific conditions to yield the desired product .

Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: : D-(+)-Vesamicol hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. Typical conditions involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Aplicaciones Científicas De Investigación

Neuroscience Research

D-(+)-Vesamicol hydrochloride is widely utilized in neuroscience to study neurotransmitter release and receptor interactions. Its ability to inhibit VAChT allows researchers to explore cholinergic signaling pathways and their implications in neurological disorders.

- Mechanism of Action : The compound inhibits the uptake of acetylcholine into synaptic vesicles, leading to decreased release at the synaptic cleft. This action has been shown to alter cholinergic signaling significantly, providing insights into brain function and potential treatments for disorders such as Alzheimer's disease .

Pharmaceutical Development

The compound is being investigated for its potential therapeutic applications in conditions involving cholinergic dysfunction.

- Alzheimer's Disease : D-(+)-Vesamicol has been explored for its effects on cognitive function and memory retention in preclinical models, suggesting its utility in developing medications aimed at enhancing cholinergic signaling .

Behavioral Studies

Researchers employ this compound to assess its effects on animal behavior, which aids in understanding the role of neurotransmitters in cognition and mood.

- Case Study : In behavioral assays, administration of D-(+)-Vesamicol has been linked to alterations in learning and memory tasks, indicating its influence on cholinergic transmission .

Cancer Research

Recent studies have highlighted the pro-apoptotic effects of D-(+)-Vesamicol on human bronchioalveolar carcinoma (BAC) cells.

- Mechanism : The compound induces apoptosis through inhibition of cholinergic signaling pathways, specifically by suppressing Akt activation. This suggests potential therapeutic applications for targeting cholinergic systems in cancer treatment .

Neurodegenerative Disease Models

D-(+)-Vesamicol is utilized in models simulating cholinergic deficits associated with neurodegenerative diseases.

- Findings : In models of Alzheimer's disease, D-(+)-Vesamicol has been shown to impact cognitive decline by modulating cholinergic activity, providing a basis for further investigation into its neuroprotective properties .

Data Summary Table

| Application Area | Specific Use Case | Key Findings/Mechanisms |

|---|---|---|

| Neuroscience Research | Studying neurotransmitter release | Inhibits VAChT, alters cholinergic signaling |

| Pharmaceutical Development | Potential treatment for Alzheimer's | Enhances cognitive function in preclinical models |

| Behavioral Studies | Effects on learning and memory | Alters performance in cognitive tasks |

| Cancer Research | Pro-apoptotic effects on BAC cells | Induces apoptosis via Akt suppression |

| Industrial Applications | Diagnostic imaging agents | High sigma receptor affinity |

Mecanismo De Acción

D-(+)-Vesamicol hydrochloride acts as a cholinergic physiological antagonist by inhibiting the vesicular acetylcholine transporter (VAChT). This inhibition prevents the uptake of acetylcholine into synaptic vesicles, leading to a decrease in acetylcholine release at the synaptic cleft. The transport process is driven by a proton gradient between cell organelles and the cytoplasm .

Comparación Con Compuestos Similares

Similar Compounds: : Similar compounds include other vesamicol analogs such as DL-threo-PDMP hydrochloride, quinacrine dihydrochloride, and D-galactosamine hydrochloride .

Uniqueness: : D-(+)-Vesamicol hydrochloride is unique due to its specific inhibition of the vesicular acetylcholine transporter, making it a valuable tool for studying cholinergic systems. Its less active enantiomeric form also provides insights into the stereospecificity of acetylcholine transport inhibition .

Actividad Biológica

D-(+)-Vesamicol hydrochloride is a potent inhibitor of the vesicular acetylcholine transporter (VAChT), which plays a crucial role in the storage and release of acetylcholine in cholinergic neurons. This compound has garnered attention for its potential applications in neurodegenerative diseases and cancer therapies due to its unique biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, research findings, and case studies.

This compound primarily functions as a selective inhibitor of VAChT, thereby reducing the vesicular storage of acetylcholine. This inhibition leads to altered cholinergic signaling, which can have various physiological effects:

- Inhibition of Acetylcholine Release : Studies have shown that administration of D-(+)-Vesamicol results in a significant reduction in acetylcholine release in both peripheral and central nervous systems. For instance, a study reported that a dose of 5 mg/kg led to a reversible 55% decrease in striatal acetylcholine release within two hours .

- Altered Cholinergic Tone : The compound has been demonstrated to double the content of acetylcholine in certain brain regions without affecting choline levels or the synthesis rate, indicating a specific modulation of cholinergic transmission .

Binding Affinity and Selectivity

D-(+)-Vesamicol exhibits high binding affinity for VAChT. Its binding characteristics have been extensively studied:

- Binding Affinity : The Ki value for D-(+)-Vesamicol binding to VAChT is approximately 1.0 nM in Torpedo californica models, indicating strong interaction .

- Selectivity : Compared to other receptors, D-(+)-Vesamicol shows selectivity for VAChT over sigma receptors, which are known to be involved in various neuropharmacological processes .

In Vivo Studies

Several studies have explored the effects of D-(+)-Vesamicol in animal models:

- Neurodegenerative Models : In models simulating cholinergic neurodeficits, D-(+)-Vesamicol has been used as a tool to study the cholinergic system's role in cognitive decline associated with diseases like Alzheimer's .

- Motor Function Studies : In C. elegans models, vesamicol analogs demonstrated varying degrees of motor impairment, suggesting a direct interaction with VAChT that affects motor control pathways .

Cancer Research

D-(+)-Vesamicol has shown promise in cancer research, particularly concerning its pro-apoptotic effects on human bronchioalveolar carcinoma (BAC) cells:

- Mechanism : The compound inhibits cholinergic signaling pathways leading to apoptosis in BAC cells through suppression of Akt activation . This finding suggests potential therapeutic applications for targeting cholinergic signaling in cancer treatment.

Imaging Applications

Research has also explored the use of D-(+)-Vesamicol as an imaging agent for diagnosing neurodegenerative disorders:

- VAChT Imaging Agents : Vesamicol analogs have been investigated for their ability to serve as imaging agents for early diagnosis of cognitive decline disorders due to their high affinity for VAChT . However, many analogs have been deemed unsuitable for clinical trials due to off-target effects on sigma receptors.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

Número CAS |

112709-60-1 |

|---|---|

Fórmula molecular |

C17H25NO |

Peso molecular |

259.4 g/mol |

Nombre IUPAC |

(1S,2S)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m0/s1 |

Clave InChI |

YSSBJODGIYRAMI-IRXDYDNUSA-N |

SMILES |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |

SMILES isomérico |

C1CC[C@@H]([C@H](C1)N2CCC(CC2)C3=CC=CC=C3)O |

SMILES canónico |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O |

Números CAS relacionados |

23965-53-9 (hydrochloride) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.